molecular formula C24H18BrN3O2S B2710279 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-24-4

4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2710279
CAS No.: 396720-24-4
M. Wt: 492.39
InChI Key: FXOVULZKRMTQSM-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic molecule featuring a thieno-pyrazole core substituted with a phenoxyphenyl group at position 2 and a bromobenzamide moiety at position 2. The phenoxyphenyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to simpler aryl substituents .

Properties

IUPAC Name

4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOVULZKRMTQSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study : A study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of key enzymes involved in the inflammatory response.

Mechanism of Action :

  • Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Reduction in the production of pro-inflammatory mediators.

Case Study : In a model of acute inflammation, administration of a thieno[3,4-c]pyrazole derivative resulted in significant reductions in inflammatory markers compared to control groups.

Anticancer Activity

Compounds containing the thieno[3,4-c]pyrazole scaffold have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms.

Mechanisms Identified :

  • Enzyme inhibition leading to reduced cell proliferation.
  • Modulation of signaling pathways involved in cell survival.
  • Influence on oxidative stress pathways.

Case Study : Certain studies have indicated that thieno[3,4-c]pyrazole derivatives can arrest the cell cycle in cancer cells, leading to decreased tumor growth.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include differences in:

  • Aryl substituents (e.g., bromophenyl, chlorophenyl, methoxyphenyl, methylphenyl).
  • Core heterocycles (e.g., pyrazoline, thieno-pyrazole, pyrazolo-pyrimidine).
  • Functional groups (e.g., sulfonamide, benzamide, fluorine atoms).
Table 1: Comparative Physicochemical Data
Compound Substituent(s) Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Elemental Analysis (C/H/N) Source
Compound 16 (Molecules 2013) 4-Bromophenyl, sulfonamide 200–201 79.3 1653 (C=O), 1162 (SO₂) C:48.80; H:3.76; N:8.87
Compound 17 (Molecules 2013) 4-Chlorophenyl, sulfonamide 129–130 82.4 1670 (C=O), 1163 (SO₂) C:52.25; H:4.00; N:9.58
Compound 10b (Heterocycles 2003) N-Ethyl, 5-methylpyrazole C:66.88; H:6.13; N:19.70
Example 53 (Patent) Fluorinated chromen 175–178 28 Mass: 589.1 (M+1)
ECHEMI Analog () 4-Methylphenyl

Key Observations :

  • Substituent Effects : Bromophenyl (Compound 16) and chlorophenyl (Compound 17) analogs exhibit higher melting points compared to methoxyphenyl or methylphenyl derivatives, likely due to stronger halogen-based intermolecular interactions .
  • Functional Groups : Sulfonamide-containing compounds (e.g., Compounds 16–18) show distinct IR peaks for SO₂ (1162–1164 cm⁻¹), absent in benzamide derivatives like the target compound .

Biological Activity

4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, with the CAS number 396720-24-4, is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Chemical Structure

The molecular formula of this compound is C24H18BrN3O2S, and it has a molecular weight of 492.39 g/mol. The chemical structure can be represented as follows:

InChI InChI 1S C24H18BrN3O2S c25 17 8 6 16 7 9 17 24 29 26 23 21 14 31 15 22 21 27 28 23 18 10 12 20 13 11 18 30 19 4 2 1 3 5 19 h1 13H 14 15H2 H 26 29 \text{InChI }\text{InChI 1S C24H18BrN3O2S c25 17 8 6 16 7 9 17 24 29 26 23 21 14 31 15 22 21 27 28 23 18 10 12 20 13 11 18 30 19 4 2 1 3 5 19 h1 13H 14 15H2 H 26 29 }

Anticancer Properties

Research on similar compounds suggests that derivatives of thieno[3,4-c]pyrazole may exhibit significant anticancer activity. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

Inhibition of Enzymatic Activity

The compound's structure suggests potential interactions with various enzymes. For example, thieno[3,4-c]pyrazole derivatives have been studied for their inhibitory effects on enzymes like cyclooxygenase (COX) and dihydrofolate reductase (DHFR). These interactions can lead to anti-inflammatory effects and reduced cell growth in certain cancers.

Case Studies

While specific case studies on this compound are scarce in the literature, the following examples illustrate the potential of similar compounds:

  • Thieno[3,4-c]pyrazole Derivatives : A study demonstrated that derivatives with modifications at the thiazole ring exhibited potent anticancer properties against breast cancer cell lines through apoptosis induction and cell cycle arrest.
  • Phenoxy Substituents : Research on phenoxy-substituted compounds revealed their ability to inhibit bacterial growth through disruption of bacterial cell membranes.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell membranes
Enzyme InhibitionCOX and DHFR inhibition

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